![molecular formula C10H14N2O B13531397 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyridine moiety via a methylene bridge The methoxy group on the pyridine ring adds to its chemical uniqueness
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-methoxy-2-pyridinecarboxaldehyde, is synthesized through a series of reactions involving the methoxylation of 2-pyridinecarboxaldehyde.
Cyclopropanation: The pyridine intermediate undergoes a cyclopropanation reaction using diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
Oxidation: 1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine.
Reduction: 1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropane: Lacks the amine group, resulting in different chemical reactivity and biological activity.
1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions.
1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine: The pyridine ring is reduced to a piperidine ring, altering its electronic properties and reactivity.
Uniqueness
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is unique due to the presence of both a methoxy group and a cyclopropane ring, which confer distinct chemical and biological properties
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChIキー |
QVQIQFGDAKICTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC=C1)CC2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



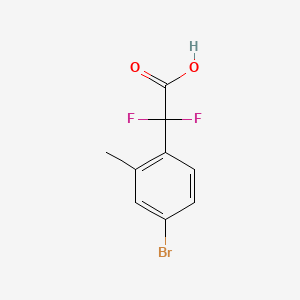
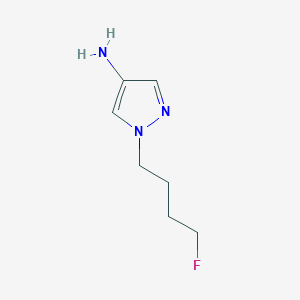

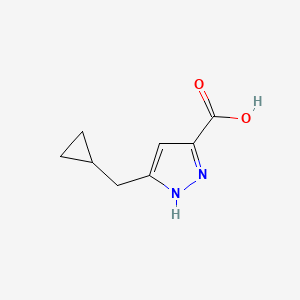
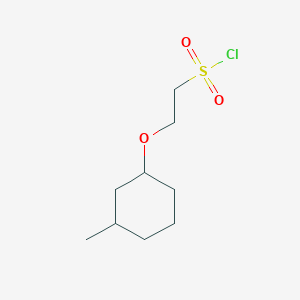
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)


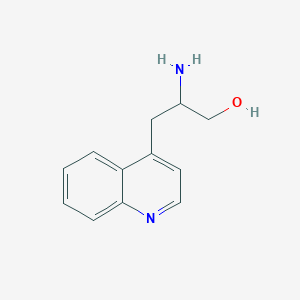
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

